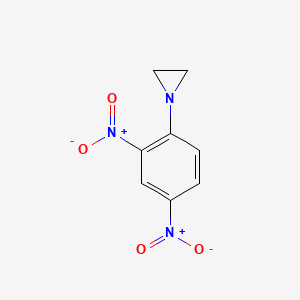

1-(2,4-Dinitrophenyl)aziridine

説明

CB 1837 is an anti-tumour agent.

科学的研究の応用

Aziridination Reactions

Aziridines are crucial intermediates in organic synthesis, and 1-(2,4-dinitrophenyl)aziridine can be synthesized via aziridination reactions. The compound is typically generated from olefins through the reaction with hydroxylamine-O-(2,4-dinitrophenyl) (DPH) in the presence of rhodium catalysts. This method allows for the stereospecific conversion of diverse olefins into N-H aziridines, which can be further transformed into valuable nitrogen-containing compounds such as amphetamines .

One-Pot Reactions

Recent studies have highlighted the utility of this compound in one-pot reactions for synthesizing thio-glycosides. By employing aziridine opening reactions with glycosyl thiols, researchers have successfully generated a series of pseudo-glycosidic compounds that exhibit potential for further functionalization . This approach not only simplifies the synthetic route but also enhances the stability and recognition properties of the resulting glycomimetics.

Pharmaceutical Development

The aziridine structure is prevalent in various bioactive natural products and pharmaceuticals. The ability to synthesize N-H aziridines from this compound has been linked to the production of active pharmaceutical ingredients (APIs), such as those used in treatments for attention deficit hyperactivity disorder (ADHD). For instance, the conversion of N-H aziridines to amphetamines demonstrates its relevance in medicinal chemistry .

Enantioselective Synthesis

The compound has also been employed in enantioselective reactions, where chiral 1-(2-aminoalkyl)aziridines serve as catalysts for synthesizing novel chiral imines with good yields. This application is particularly important for developing drugs that require specific stereochemistry to enhance efficacy and reduce side effects .

Environmental Considerations

While this compound has promising applications, its use in industrial settings raises safety concerns due to toxicity associated with DPH and its by-products like 2,4-dinitrophenol. These factors necessitate careful handling and consideration of alternative aminating agents that may offer similar reactivity with improved safety profiles .

Case Studies

化学反応の分析

2.2. Reactivity and Mechanistic Insights

1-(2,4-Dinitrophenyl)aziridine exhibits unique reactivity due to the electron-withdrawing nature of the dinitrophenyl group:

-

Nucleophilic Ring Opening : The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions with various nucleophiles such as amines and alcohols. This process can yield valuable amine products or further functionalized derivatives .

-

Aziridination Reactions : The compound can act as a nitrogen source in aziridination reactions with alkenes, where it transfers its nitrogen atom to form new aziridine structures. Studies have shown that this process can be highly selective and stereospecific under appropriate reaction conditions .

2.3. Functional Group Compatibility

The presence of the dinitrophenyl group allows for compatibility with various functional groups during chemical transformations:

-

Electrophilic Substitution : The dinitrophenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further modifications of the compound .

-

Hydrolysis and Reduction Reactions : Under acidic or basic conditions, this compound can undergo hydrolysis or reduction, resulting in the formation of amino derivatives or other functionalized products .

3.2. Mechanistic Pathways

The following pathways illustrate key mechanisms involved in the reactions of this compound:

-

Pathway A : Nitrene formation via photolysis → Addition to alkene → Aziridine formation.

-

Pathway B : Nucleophilic attack on aziridine → Ring opening → Formation of amine derivatives.

特性

CAS番号 |

27141-65-7 |

|---|---|

分子式 |

C8H7N3O4 |

分子量 |

209.16 g/mol |

IUPAC名 |

1-(2,4-dinitrophenyl)aziridine |

InChI |

InChI=1S/C8H7N3O4/c12-10(13)6-1-2-7(9-3-4-9)8(5-6)11(14)15/h1-2,5H,3-4H2 |

InChIキー |

TVSWGBWBKSQDMI-UHFFFAOYSA-N |

SMILES |

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

外観 |

Solid powder |

Key on ui other cas no. |

27141-65-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(1-aziridinyl)-2,4-dinitrobenzene 1-(1-aziridinyl)-2,4-dinitrobenzene, 3H-labeled CB 1837 CB-1837 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。